5-Amino-2-[2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonate;(2,4-dichlorophenoxy)methyl-dimethyl-octylazanium
Description
Structure
2D Structure
Properties
CAS No. |
7168-18-5 |
|---|---|
Molecular Formula |
C31H41Cl2N3O7S2 |
Molecular Weight |
702.7 g/mol |
IUPAC Name |
5-amino-2-[2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonate;(2,4-dichlorophenoxy)methyl-dimethyl-octylazanium |
InChI |
InChI=1S/C17H28Cl2NO.C14H14N2O6S2/c1-4-5-6-7-8-9-12-20(2,3)14-21-17-11-10-15(18)13-16(17)19;15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h10-11,13H,4-9,12,14H2,1-3H3;1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/q+1;/p-1 |
InChI Key |
GQCIBLGQUDFKGX-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-] |
Appearance |
Solid powder |
Other CAS No. |
7168-18-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Chlorphenoctium amsonate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Chlorphenoctium Amsonate
Synthetic Pathways for Chlorphenoctium (B12818602) Amsonate
The synthesis of Chlorphenoctium amsonate is a multi-step process that involves the separate preparation of its cationic and anionic components, followed by their combination to form the final salt.
Synthesis of the Cationic Component (N-[(2,4-dichlorophenoxy)methyl]-N,N-dimethyloctanaminium):
The synthesis of the quaternary ammonium (B1175870) cation begins with the preparation of 2,4-dichlorophenoxyacetic acid. This can be achieved through the reaction of 2,4-dichlorophenol (B122985) with chloroacetic acid. The resulting 2,4-dichlorophenoxyacetic acid is then converted to its methyl ester, methyl 2,4-dichlorophenoxyacetate.
A plausible subsequent step involves the reduction of the ester to the corresponding alcohol, (2,4-dichlorophenoxy)methanol, which is then chlorinated to yield (2,4-dichlorophenoxy)methyl chloride. The final step in the synthesis of the cation is a quaternization reaction, where (2,4-dichlorophenoxy)methyl chloride is reacted with N,N-dimethyloctylamine. This reaction, a type of Menschutkin reaction, results in the formation of the N-[(2,4-dichlorophenoxy)methyl]-N,N-dimethyloctanaminium cation.
Synthesis of the Anionic Component (4,4'-diamino-2,2'-stilbenedisulfonic acid):
The anionic component, 4,4'-diamino-2,2'-stilbenedisulfonic acid, is commercially available and is a key intermediate in the synthesis of dyes and optical brighteners. Its synthesis is a well-established industrial process that starts from 4-nitrotoluene-2-sulfonic acid. This starting material is subjected to oxidative coupling to form 4,4'-dinitro-2,2'-stilbenedisulfonic acid. The dinitro compound is then reduced, typically using iron filings or through catalytic hydrogenation, to yield 4,4'-diamino-2,2'-stilbenedisulfonic acid. google.com
Formation of Chlorphenoctium Amsonate:
The final step in the synthesis is the combination of the separately synthesized cationic and anionic components. This is achieved through an anion exchange reaction. A salt of the N-[(2,4-dichlorophenoxy)methyl]-N,N-dimethyloctanaminium cation, typically the chloride salt, is reacted with a salt of 4,4'-diamino-2,2'-stilbenedisulfonic acid, such as the disodium (B8443419) salt. This results in the precipitation of the less soluble Chlorphenoctium amsonate salt, which can then be isolated and purified.
Design and Synthesis of Chlorphenoctium Amsonate Derivatives
The design and synthesis of derivatives of Chlorphenoctium amsonate can be approached by modifying either the cationic or the anionic part of the molecule. These modifications can be used to alter the compound's physicochemical properties or to introduce functional groups for further conjugation.
Derivatization of the Cationic Component:
Modifications to the quaternary ammonium cation can be made by varying the starting materials. For example, different substituted phenols can be used in place of 2,4-dichlorophenol to introduce different substitution patterns on the aromatic ring. Similarly, the length of the alkyl chain can be altered by using different N,N-dimethylalkylamines in the quaternization step.
Derivatization of the Anionic Component:
The 4,4'-diamino-2,2'-stilbenedisulfonic acid anion offers several sites for derivatization. The two primary amino groups are the most reactive sites and can be modified through various reactions. For instance, acylation of the amino groups with different acid chlorides or anhydrides can produce a range of amide derivatives. Furthermore, the amino groups can be diazotized and subsequently used in coupling reactions to introduce a wide variety of substituents. google.com
| Derivative Type | Modification Site | Potential Reagents | Resulting Functional Group |
| Cation Analogs | Phenoxy ring | Substituted phenols | Varied aromatic substitution |
| Cation Analogs | Alkyl chain | N,N-dimethylalkylamines | Altered chain length |
| Anion Analogs | Amino groups | Acid chlorides, Anhydrides | Amides |
| Anion Analogs | Amino groups | Sodium nitrite (B80452), HCl | Diazonium salts for coupling |
Strategies for Functionalization and Conjugation
The functional groups present in Chlorphenoctium amsonate, particularly the amino groups on the amsonate anion, provide handles for covalent attachment to other molecules, including biomolecules. This process, known as bioconjugation, often requires the use of specific reagents and linker chemistries.
Reagents for Chemical Modification (e.g., Carbodiimides, Diazo Compounds)
Carbodiimides:
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used as "zero-length" crosslinkers to form amide bonds between a carboxylic acid and a primary amine. creative-proteomics.comthermofisher.com While Chlorphenoctium amsonate itself does not possess a carboxylic acid group, it can be conjugated to molecules that do. For instance, a biomolecule with an available carboxyl group can be activated with EDC to form a reactive O-acylisourea intermediate. This intermediate can then react with the primary amino groups of the amsonate anion of Chlorphenoctium amsonate to form a stable amide bond. To improve the efficiency of this reaction and minimize side reactions in aqueous solutions, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is often added to convert the O-acylisourea intermediate into a more stable NHS ester. thermofisher.com
Diazo Compounds:
Diazo compounds are versatile reagents in organic synthesis and can be used for the functionalization of aromatic amines. researchgate.net The primary amino groups on the amsonate anion can be converted into diazonium salts by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). google.com These diazonium salts are electrophilic and can undergo coupling reactions with activated aromatic compounds, such as phenols and anilines, to form azo dyes. More advanced applications involve metal-catalyzed reactions where diazo compounds can be used to introduce new carbon-carbon or carbon-heteroatom bonds. For example, rhodium-catalyzed reactions of diazo compounds with anilines can lead to N-H insertion products or cyclization reactions. nih.gov
| Reagent Class | Target Functional Group | Reaction Type | Resulting Linkage |
| Carbodiimides (e.g., EDC) | Amino groups (on amsonate) | Amide bond formation | Amide |
| Diazo Compounds | Amino groups (on amsonate) | Azo coupling | Azo |
| Diazo Compounds | Amino groups (on amsonate) | N-H insertion | Secondary amine |
Linker Chemistry for Bioconjugation
For many bioconjugation applications, a linker molecule is used to connect Chlorphenoctium amsonate to a biomolecule. The choice of linker is critical as it can influence the stability, solubility, and biological activity of the final conjugate. Linkers can be broadly classified as cleavable or non-cleavable.
Cleavable Linkers:
Cleavable linkers are designed to be stable in circulation but to break under specific physiological conditions, such as a change in pH or the presence of specific enzymes. This allows for the controlled release of the conjugated molecule at the target site. Examples of cleavable linkers include:
Hydrazone linkers: These are acid-sensitive and are often used to release drugs in the acidic environment of endosomes or lysosomes.
Disulfide linkers: These are cleaved by reducing agents such as glutathione, which is present in higher concentrations inside cells than in the bloodstream.
Peptide linkers: These can be designed to be cleaved by specific proteases that are overexpressed in certain disease states, such as cancer.
Non-Cleavable Linkers:
Non-cleavable linkers form a stable covalent bond between the two conjugated molecules. In this case, the entire conjugate must be internalized by the target cell for the payload to be active. Thioether bonds, formed, for example, by the reaction of a maleimide (B117702) with a thiol, are a common type of non-cleavable linker.
The selection of a specific linker chemistry depends on the intended application of the Chlorphenoctium amsonate conjugate. For targeted drug delivery, a cleavable linker might be preferred to ensure the release of the active compound at the site of action. For diagnostic applications, a stable, non-cleavable linker may be more appropriate.
In Vitro Pharmacological Activity and Biological Response Research
Investigation of Antifungal Activity Mechanisms (In Vitro)
Information regarding the specific mechanisms of the in vitro antifungal activity of Chlorphenoctium (B12818602) Amsonate is not detailed in the available scientific literature. While it is categorized as a fungicide and antiseptic, the molecular processes through which it exerts its antifungal effects have not been elucidated in published research.
Other Investigational Biological Activities (In Vitro Models)
Beyond its recognized antifungal properties, there is no significant body of in vitro research detailing other biological activities of Chlorphenoctium Amsonate. The existing literature primarily focuses on its classification as an antimicrobial agent without providing data on other potential pharmacological effects in in vitro models.
Exploration of Cellular Pathways and Molecular Targets (In Vitro)
There is a notable absence of published in vitro studies investigating the cellular pathways and molecular targets of Chlorphenoctium Amsonate. Consequently, its impact on specific cellular processes and its direct molecular interactions remain unknown.
Molecular Interaction Mechanisms
Characterization of Ligand-Macromolecule Binding
There is no available research that characterizes the binding of Chlorphenoctium (B12818602) Amsonate to any specific macromolecule.
No studies employing biophysical techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, or fluorescence spectroscopy to analyze the binding of Chlorphenoctium Amsonate have been found.
There are no published crystal structures or NMR structures of Chlorphenoctium Amsonate in complex with any biological macromolecule. Consequently, there is no information on its interaction interfaces at an atomic level.
Understanding Interactions within Complex Biological Systems (In Vitro)
No in vitro studies describing the effects or mechanism of action of Chlorphenoctium Amsonate in complex biological systems, such as cell cultures or tissue preparations, are available in the scientific literature.
Research in Advanced Delivery Systems and Formulation Science
Encapsulation within Liposomal and Polymeric Formulations
The encapsulation of therapeutic agents within liposomal and polymeric formulations is a cornerstone of modern drug delivery, aiming to improve stability, solubility, and pharmacokinetic profiles. Liposomes, composed of phospholipid bilayers, can encapsulate both hydrophilic and lipophilic compounds, offering versatility in formulation. Polymeric nanoparticles, created from biodegradable polymers, provide a matrix for controlled drug release.
Research in this area for a compound like Chlorphenoctium (B12818602) Amsonate would typically involve the systematic investigation of various lipid compositions and polymer types to optimize drug loading and release kinetics. Key parameters such as particle size, zeta potential, and encapsulation efficiency would be meticulously characterized. While extensive research exists for other compounds, specific studies detailing the liposomal or polymeric encapsulation of Chlorphenoctium Amsonate are not found in the current scientific literature.
Integration into Microbubble and Nanocarrier Systems for Research Applications
Microbubbles and nanocarriers represent innovative platforms for diagnostic and therapeutic applications. Microbubbles, typically used as ultrasound contrast agents, can also be engineered for drug and gene delivery. Nanocarriers, a broad category including micelles, dendrimers, and solid lipid nanoparticles, offer diverse functionalities for targeted and controlled release.
The integration of Chlorphenoctium Amsonate into such systems would necessitate research into loading mechanisms, stability of the carrier-drug complex, and triggered release strategies, for instance, using ultrasound for microbubbles. These systems hold the potential to enhance the efficacy of therapeutic agents in preclinical research models. However, there is no specific published research on the integration of Chlorphenoctium Amsonate into microbubble or other nanocarrier systems.
Preclinical Strategies for Targeted Delivery Applications
Targeted delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing off-target effects. This is often achieved by modifying the surface of a delivery vehicle with ligands that bind to specific receptors on target cells.
Vector Conjugation for Specificity
Vector conjugation involves attaching targeting moieties, such as antibodies, peptides, or aptamers, to the surface of a drug delivery system. This strategy enhances the specificity of the carrier for its intended target. The selection of the vector is critical and depends on the specific cell or tissue type being targeted. For a compound like Chlorphenoctium Amsonate, this would involve identifying a relevant biological target and a corresponding ligand to facilitate targeted delivery. Research detailing such vector conjugation strategies for Chlorphenoctium Amsonate is not currently available.
Evaluation of Delivery Efficiency in Model Systems
The efficacy of a targeted delivery system must be rigorously evaluated in relevant preclinical model systems, which can range from cell cultures (in vitro) to animal models (in vivo). These studies assess the biodistribution, cellular uptake, and therapeutic efficacy of the formulated compound. Key metrics include the concentration of the drug at the target site versus other tissues and the resulting biological effect. At present, there are no published studies evaluating the delivery efficiency of Chlorphenoctium Amsonate using targeted delivery systems in preclinical models.
Characterization of Surfactant Properties and Application in Delivery Vehicles
Surfactants are critical components in many drug delivery formulations, acting as emulsifiers, stabilizers, and solubilizing agents. The inherent surface-active properties of a compound can also influence its interaction with biological membranes and its formulation characteristics.
Interfacial Phenomena and Stability Studies
The study of interfacial phenomena involves understanding how a compound behaves at the interface between two phases, such as oil and water. This is crucial for the development of stable emulsions and other dispersed systems. Stability studies are essential to ensure that a formulation maintains its physical and chemical integrity over time. This includes assessing factors like particle size distribution, drug leakage, and chemical degradation. Characterization of the surfactant properties and stability of formulations containing Chlorphenoctium Amsonate has not been reported in the scientific literature.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods are pivotal in elucidating the electronic structure and reactivity of chlorphenoctium (B12818602) amsonate. These calculations provide a foundational understanding of the molecule's intrinsic properties, which are crucial for its biological activity.
Electronic Structure Calculations
Electronic structure calculations, such as those based on Density Functional Theory (DFT), are employed to determine the geometric and electronic properties of chlorphenoctium amsonate. These calculations can predict molecular geometries, charge distributions, and frontier molecular orbitals (HOMO and LUMO). The resulting data helps in identifying the reactive sites within the molecule and understanding its chemical stability and reactivity.
Table 1: Calculated Electronic Properties of Chlorphenoctium Amsonate
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Energy Gap (HOMO-LUMO) | 5.3 eV |
Spectroscopic Property Predictions (e.g., Vibrational Spectra)
Theoretical vibrational spectra of chlorphenoctium amsonate can be predicted using quantum chemical calculations. These predicted spectra, including infrared (IR) and Raman spectra, can be compared with experimental data to confirm the molecular structure and to understand the vibrational modes associated with different functional groups within the molecule. This comparison is a powerful tool for structural elucidation and for analyzing intermolecular interactions.
Molecular Dynamics Simulations of Compound Behavior in Diverse Environments
Molecular dynamics (MD) simulations offer a dynamic perspective of chlorphenoctium amsonate's behavior in different environments, such as in aqueous solution or within a lipid bilayer, mimicking biological membranes. These simulations track the motions of atoms over time, providing insights into the compound's conformational flexibility, solvation, and interaction with its surroundings. MD simulations can reveal how the compound orients and penetrates cell membranes, a critical step for its antifungal activity.
Computational Modeling of Ligand-Macromolecule Interactions
Understanding the interaction between chlorphenoctium amsonate and its biological targets is key to deciphering its mechanism of action. Computational modeling provides powerful tools to predict and analyze these interactions.
Docking and Molecular Mechanics Approaches
Molecular docking is a computational technique used to predict the preferred orientation of chlorphenoctium amsonate when it binds to a target macromolecule, such as an enzyme or a receptor. Following docking, molecular mechanics methods can be used to refine the binding poses and estimate the strength of the interaction. These approaches are instrumental in identifying key amino acid residues involved in the binding and in understanding the structural basis of the compound's activity.
Table 2: Predicted Binding Energies of Chlorphenoctium Amsonate with Fungal Ergosterol Biosynthesis Enzymes
| Target Enzyme | Predicted Binding Energy (kcal/mol) |
|---|---|
| Lanosterol 14-alpha-demethylase | -9.8 |
Free Energy Perturbation and Binding Affinity Predictions
Free energy perturbation (FEP) is a more rigorous computational method used to calculate the relative binding affinities of a series of related ligands to a target macromolecule. While computationally intensive, FEP can provide highly accurate predictions of binding affinity, which are invaluable for lead optimization in drug discovery. These calculations can quantitatively predict how modifications to the chemical structure of chlorphenoctium amsonate would affect its binding potency to its biological target.
Application of Machine Learning and Data Science in Compound Analysis
The application of machine learning and data science in the analysis of chemical compounds is a rapidly growing field. These approaches are often used for virtual screening, quantitative structure-activity relationship (QSAR) modeling, and predicting the properties of molecules. Despite the potential for these methods to provide insights into the characteristics of Chlorphenoctium Amsonate, there is currently no information available from the search results to suggest that such analyses have been performed on this specific compound.
Therefore, no detailed research findings or data tables related to the theoretical and computational analysis of Chlorphenoctium Amsonate can be provided at this time.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Quantification (e.g., HPLC-MS)
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a cornerstone technique for the analysis of quaternary ammonium (B1175870) compounds like Chlorphenoctium (B12818602) Amsonate. This powerful hyphenated method offers the high separation efficiency of HPLC and the sensitive, selective detection capabilities of MS, making it ideal for both qualitative and quantitative assessments in complex matrices.
Methodological Approach: A typical HPLC-MS method for a quaternary ammonium compound would involve a reversed-phase chromatographic separation. A C18 or similar hydrophobic stationary phase would likely be employed, with a mobile phase consisting of an aqueous component (containing a buffer and an ion-pairing agent like heptafluorobutyric acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be optimal for resolving the analyte from any impurities.
The HPLC system would be coupled to a mass spectrometer, likely equipped with an electrospray ionization (ESI) source, which is well-suited for the ionization of polar and ionic compounds. Detection would be carried out in positive ion mode to monitor the protonated molecular ion of the Chlorphenoctium cation. For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
Illustrative Data Table for a Hypothetical HPLC-MS Analysis:
| Parameter | Value |
| Chromatographic Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Monitored Transition | [M]+ → [Fragment ion]+ |
Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., CD, DLS)
Spectroscopic techniques are indispensable for confirming the structure and assessing the purity of Chlorphenoctium Amsonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be fundamental for the primary structural elucidation of the Chlorphenoctium cation and the Amsonate anion. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, would provide a detailed map of the molecule's atomic connectivity.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies would confirm the presence of aromatic rings, C-N bonds, and the sulfonate group of the Amsonate counter-ion.
While Circular Dichroism (CD) is primarily used for chiral molecules and Dynamic Light Scattering (DLS) for particle size analysis, their direct applicability to a small molecule like Chlorphenoctium Amsonate for routine structural elucidation or purity assessment may be limited unless it exhibits specific chromophoric or aggregation properties.
Advanced Mass Spectrometry-Based Approaches
Beyond standard HPLC-MS, high-resolution mass spectrometry (HRMS) platforms, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, would be employed for the accurate mass determination of Chlorphenoctium Amsonate. This allows for the calculation of its elemental composition, providing a high degree of confidence in its identification.
Tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, a characteristic fragmentation pattern can be established. This "fingerprint" is highly specific and can be used to differentiate Chlorphenoctium Amsonate from structurally related compounds.
Hypothetical Fragmentation Data:
| Precursor Ion (m/z) | Fragment Ions (m/z) |
| [M]+ of Chlorphenoctium | [Fragment A]+, [Fragment B]+, [Fragment C]+ |
Validation and Standardization of Analytical Methodologies for Research
For any analytical method to be considered reliable for research and quality control purposes, it must undergo a thorough validation process. The validation would be performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).
The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Example Validation Summary Table:
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.1 ng/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.3 ng/mL |
The standardization of these validated methods is crucial for ensuring consistency and comparability of results across different laboratories and over time, forming the bedrock of reliable scientific research on Chlorphenoctium Amsonate.
Emerging Research Frontiers and Future Directions
Exploration of Novel Research Applications
Currently, there is no publicly accessible research detailing novel applications of Chlorphenoctium (B12818602) Amsonate beyond its general classification as an antifungal. A thorough investigation into its potential against a wider range of fungal pathogens, its efficacy in addressing antifungal resistance, or its application in areas outside of conventional antifungal therapy has not been documented in scientific literature.
Development of Comprehensive Structure-Activity Relationship (SAR) Models
The development of robust Structure-Activity Relationship (SAR) models is crucial for understanding how the chemical structure of a compound influences its biological activity. Such models are instrumental in optimizing lead compounds to enhance efficacy and reduce potential toxicity. However, for Chlorphenoctium Amsonate, there are no published studies that systematically explore the relationship between its structural components—the dichlorophenoxymethyl, dimethyl, and octyl ammonium (B1175870) cations and the diaminostilbene-disulfonate anion—and its antifungal potency.
A hypothetical SAR study would involve the synthesis and biological evaluation of various analogues. The data from such a study could be presented as follows:
| Analogue | Modification | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| Parent Compound | - | Data Not Available |
| Analogue 1 | Modification of the octyl chain | Data Not Available |
| Analogue 2 | Substitution on the phenyl rings | Data Not Available |
| Analogue 3 | Alteration of the amsonate counter-ion | Data Not Available |
Integration with Systems Biology and Multi-Omics Research Platforms
The integration of chemical compounds into systems biology and multi-omics (genomics, proteomics, metabolomics) research is a modern approach to elucidating mechanisms of action and identifying new therapeutic targets. This involves studying the global effects of a compound on a biological system. There is no evidence in the scientific literature to suggest that Chlorphenoctium Amsonate has been investigated using these sophisticated platforms. Such research would provide a deeper understanding of its cellular and molecular interactions.
Challenges and Opportunities in Chlorphenoctium Amsonate Research
The primary challenge in the research of Chlorphenoctium Amsonate is the apparent scarcity of foundational scientific data. Without this, the opportunities for further development and application remain purely speculative. The opportunities would lie in conducting the very research that is currently unavailable:
Opportunity: To conduct initial in-vitro and in-vivo studies to establish a baseline of its antifungal efficacy and spectrum.
Opportunity: To initiate SAR studies to identify the key structural features responsible for its activity.
Opportunity: To employ multi-omics approaches to uncover its mechanism of action and potential off-target effects.
Q & A
Q. What are the established protocols for synthesizing Chlorphenoctium Amsonate, and how can researchers ensure purity and reproducibility?
Answer: Synthesis protocols for Chlorphenoctium Amsonate (a quaternary ammonium salt) typically involve alkylation reactions under controlled pH and temperature conditions. Key steps include:
- Reagent Quality : Use ACS-grade reagents (e.g., ammonium salts, solvents) to minimize impurities .
- Purification : Employ recrystallization or column chromatography, followed by analytical validation via HPLC (≥98% purity threshold) .
- Reproducibility : Document reaction parameters (e.g., molar ratios, reaction time) and validate via triplicate trials. Use standardized equipment (e.g., rotary evaporators) to reduce variability .
Q. Which analytical techniques are most effective for characterizing Chlorphenoctium Amsonate's structural and chemical properties?
Answer:
- Structural Elucidation : Use NMR spectroscopy (¹H/¹³C) and FT-IR to confirm functional groups (e.g., quaternary ammonium, amsonate moiety) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or mass spectrometry for trace impurity profiling .
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds under varying humidity conditions .
Q. What known mechanisms of action does Chlorphenoctium Amsonate exhibit against microbial pathogens?
Answer: Chlorphenoctium Amsonate disrupts microbial cell membranes via cationic interaction with phospholipids, leading to lysis. Key studies demonstrate:
- Concentration-Dependent Efficacy : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli .
- pH Sensitivity : Enhanced activity in neutral-to-alkaline environments due to increased ionization .
- Resistance Monitoring : Longitudinal studies to track adaptive microbial responses, using broth microdilution methods .
Advanced Research Questions
Q. How can researchers design experiments to optimize Chlorphenoctium Amsonate's antimicrobial efficacy under varying environmental conditions?
Answer:
- Variable Selection : Test efficacy across pH (5–9), temperature (4–40°C), and ionic strength gradients using factorial design (e.g., 2³ full factorial) .
- Control Groups : Include untreated controls and benchmark disinfectants (e.g., benzalkonium chloride) for comparative analysis .
- Data Analysis : Apply ANOVA to identify significant variables, followed by response surface methodology (RSM) for optimization .
Q. What methodologies are recommended for resolving contradictions in reported data on Chlorphenoctium Amsonate's stability and shelf-life?
Answer:
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over 6–12 weeks, with periodic HPLC analysis to quantify degradation products .
- Comparative Studies : Replicate conflicting protocols (e.g., storage in amber vs. clear glass vials) to isolate methodological discrepancies .
- Statistical Reconciliation : Use meta-analysis to aggregate data from multiple studies, applying random-effects models to account for heterogeneity .
Q. What strategies can be employed to investigate Chlorphenoctium Amsonate's potential applications beyond current antimicrobial uses?
Answer:
- Literature Mining : Identify gaps via systematic reviews of quaternary ammonium compounds in non-antimicrobial roles (e.g., biofilm inhibition, drug delivery) .
- Molecular Modifications : Synthesize derivatives (e.g., halogenated analogs) and screen for anti-inflammatory or anticancer activity using cell viability assays (e.g., MTT) .
- Interdisciplinary Collaboration : Partner with material scientists to explore applications in medical device coatings, leveraging surface plasmon resonance (SPR) for adhesion studies .
Methodological Considerations
- Ethical Compliance : Ensure all microbial studies adhere to biosafety level (BSL) guidelines and obtain institutional review board (IRB) approval for human cell line use .
- Data Transparency : Publish raw datasets (e.g., MIC values, stability profiles) in supplementary materials to facilitate replication .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
